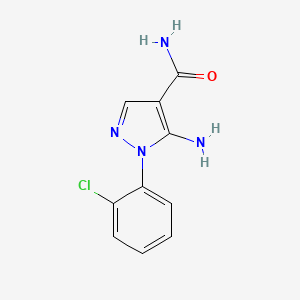

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

5-Amino-1-(2-chlorophenyl)-1h-pyrazole-4-carboxamide is a compound of interest in scientific research, particularly in fields related to pharmacology and medicinal chemistry. This review focuses on the broader applications and implications of related compounds in scientific research, highlighting key findings while adhering to the specified requirements.

AMPK Activation and Disease Modulation

Research on compounds structurally related to this compound, such as AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside), has been foundational in understanding AMPK (AMP-activated protein kinase) activation and its role in metabolism, cancer, and exercise physiology. AICAr, primarily known for its AMPK-activating properties, has demonstrated significant AMPK-independent effects that influence metabolic processes, hypoxia responses, and cancer pathogenesis. These findings underscore the complexity of cellular responses to pharmacological modulators and call for careful interpretation of research employing AMPK activators (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

The antitumor potential of imidazole derivatives, including compounds with the pyrazole moiety, has been extensively reviewed. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promising preclinical efficacy against various cancer models. This research direction highlights the significance of pyrazole and imidazole derivatives in the search for new antitumor drugs and encourages further exploration of their biological properties (Iradyan et al., 2009).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole-containing compounds in medicinal chemistry continue to be an area of intense research. These efforts are driven by the success of pyrazole-based drugs, particularly COX-2 inhibitors, which have highlighted the therapeutic value of this heterocyclic scaffold in drug discovery (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazoline

Pyrazoline derivatives have demonstrated a broad spectrum of pharmacological effects, underpinning their potential as therapeutic agents. These effects include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The versatility of pyrazoline chemistry in generating novel compounds with significant biological activities has led to a vibrant field of study focused on the development of new therapeutic agents based on pyrazoline scaffolds (Shaaban et al., 2012).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

5-amino-1-(2-chlorophenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSAMKWNCJAHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2490707.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)